

HPLC analysis of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid.

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Compound of Interest

Compound Name: 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

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An Application Note for the Isocratic HPLC-UV Analysis and Validation for the Quantification of **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid**

Abstract

This comprehensive application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid**. Developed for researchers, scientists, and drug development professionals, this guide offers a step-by-step protocol using a reversed-phase C18 column with isocratic elution and UV detection. The narrative delves into the scientific rationale behind methodological choices, ensuring technical accuracy and field-proven insights. The protocol is designed as a self-validating system, incorporating rigorous system suitability testing and a full method validation framework consistent with International Council for Harmonisation (ICH) guidelines.

Principle of the Method: A Mechanistic Approach

The accurate quantification of **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid**, a molecule containing both a heterocyclic thiazole ring and a carboxylic acid functional group, is critical for purity assessment and quality control. This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique that separates compounds based on their hydrophobicity.[1]

Causality of Experimental Choices:

- **Stationary Phase:** A nonpolar C18 (octadecylsilyl) stationary phase is selected. The hydrophobic C18 alkyl chains provide a surface for differential partitioning of analytes from the mobile phase.
- **Analyte Ionization Suppression:** **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid** is an acidic compound. In a neutral or basic mobile phase, its carboxylic acid group would deprotonate, forming a negatively charged carboxylate ion. This ionized form is highly polar and would exhibit poor retention on a nonpolar C18 column, leading to early elution and poor peak shape. To counteract this, the mobile phase is acidified.^[2] By maintaining a mobile phase pH at least one to two units below the analyte's pKa, the equilibrium is shifted to favor the protonated, non-ionized form of the molecule. This uncharged state significantly increases its hydrophobicity, promoting stronger interaction with the C18 stationary phase and resulting in a well-retained, symmetrical chromatographic peak.
- **Mobile Phase:** A combination of acetonitrile and an acidified aqueous buffer is used. Acetonitrile serves as the organic modifier; adjusting its concentration controls the elution strength. Phosphoric acid is chosen as the acidifier due to its effectiveness and UV transparency at the chosen detection wavelength.

Materials, Reagents, and Equipment

2.1 Materials and Reagents

- **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid** Reference Standard (Purity ≥98%)
- Acetonitrile (HPLC Grade)
- Orthophosphoric Acid (85%, Analytical Grade)
- Water (HPLC or Milli-Q grade)
- Methanol (HPLC Grade, for cleaning)

2.2 Equipment

- HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).^[1]
- Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Ascentis C18, Zorbax Eclipse Plus C18).
- Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
- Analytical Balance: 4- or 5-decimal place.
- pH Meter: Calibrated.
- Volumetric flasks, pipettes, and autosampler vials.
- Syringe filters: 0.45 µm PTFE or Nylon.
- Sonicator.

Chromatographic Conditions & Solution Preparation

3.1 Chromatographic System Parameters

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard nonpolar phase for robust reversed-phase separations.
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)	Isocratic elution for simplicity and reproducibility. Acidified aqueous phase ensures analyte is in its non-ionized, retainable form. [2]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature	30 $^{\circ}$ C	Maintained temperature ensures stable retention times and reduces viscosity fluctuations.
Detection Wavelength	254 nm	The phenyl and thiazole moieties are strong chromophores; 254 nm is a common wavelength providing good sensitivity for such structures. A UV scan (200-400 nm) is recommended during method development to confirm the λ_{max} .
Injection Volume	10 μ L	A small injection volume minimizes potential peak distortion.
Run Time	10 minutes	Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities.

3.2 Preparation of Solutions

- 0.1% Phosphoric Acid in Water (Aqueous Mobile Phase Component):
 - Add 1.0 mL of 85% orthophosphoric acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water.
 - Bring to volume with water and mix thoroughly.
 - Filter through a 0.45 µm filter and degas by sonication for 15 minutes.
- Stock Standard Solution (1000 µg/mL):
 - Accurately weigh approximately 25 mg of **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid** reference standard into a 25 mL volumetric flask.
 - Dissolve and bring to volume with acetonitrile. Mix until fully dissolved. This is the Stock Solution.
- Working Standard Solution (100 µg/mL):
 - Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.
 - Dilute to volume with the Mobile Phase (50:50 Acetonitrile/0.1% H₃PO₄). Mix thoroughly.
- Sample Preparation:
 - Accurately weigh a quantity of the test sample containing approximately 10 mg of **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid** into a 100 mL volumetric flask.
 - Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
 - Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
 - Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.

System Suitability Testing (SST)

Rationale: Before any sample analysis, the performance of the entire analytical system must be verified.[3] System Suitability Tests (SSTs) are an integral part of chromatographic methods, ensuring that the equipment, electronics, and analytical operations are adequate for the analysis to be performed.[4] These tests are mandated by pharmacopeias and regulatory bodies to confirm the system's performance on the day of analysis.[3][5]

Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Make five replicate injections of the Working Standard Solution (100 µg/mL).

Acceptance Criteria: The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines.[4][6]

Parameter	Acceptance Criteria	Purpose
Tailing Factor (T)	≤ 2.0	Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N)	≥ 2000	Measures column efficiency and performance.
Relative Standard Deviation (%RSD)	$\leq 2.0\%$ for peak area and retention time	Measures the precision and reproducibility of the system.

HPLC Method Validation Protocol

Method validation is a regulatory requirement that demonstrates the suitability of the analytical procedure for its intended purpose.[7] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[8]

- Protocol: Inject a blank (mobile phase), the Working Standard Solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample solution should be free from co-elution with any impurities (if a DAD is used, peak purity analysis can be performed).

Linearity

Linearity demonstrates a direct correlation between analyte concentration and the detector's signal response over a defined range.[9]

- Protocol:
 - Prepare a series of at least five calibration standards from the Stock Standard Solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
 - Inject each standard in triplicate.
 - Construct a calibration curve by plotting the mean peak area against the concentration.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

Accuracy reflects the closeness of the test results to the true value and is determined by recovery studies.[8]

- Protocol:
 - Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
 - Prepare each concentration level in triplicate.
 - Analyze the samples and calculate the percentage recovery.

- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

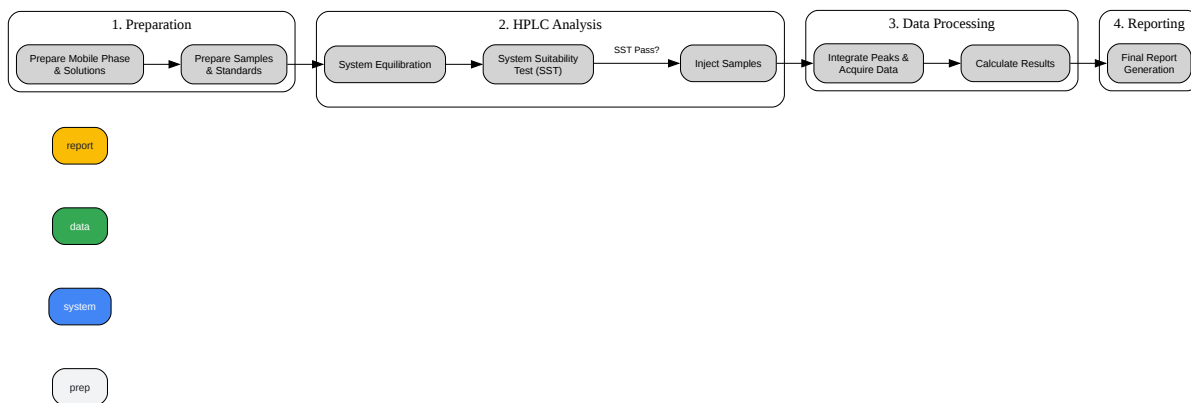
- Repeatability Protocol: Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
- Intermediate Precision Protocol: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.
- Acceptance Criteria: The %RSD for the set of measurements should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
- Protocol (based on Signal-to-Noise ratio):
 - Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
 - LOD is typically established at an S/N ratio of 3:1.
 - LOQ is typically established at an S/N ratio of 10:1.

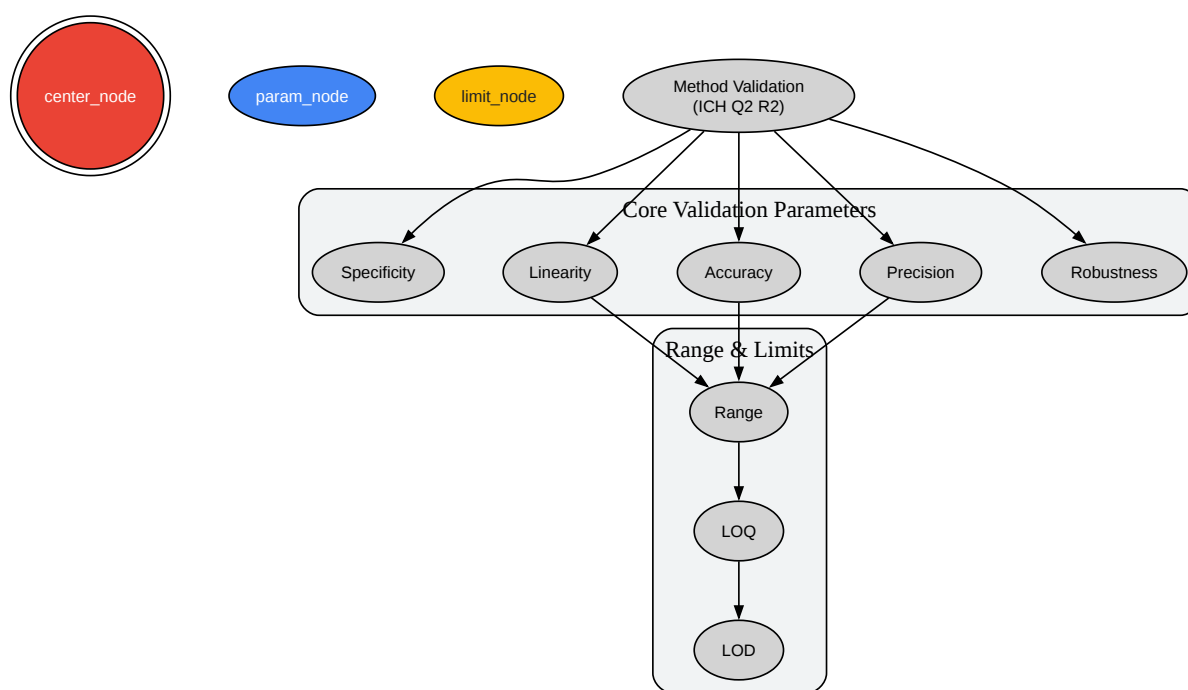
Visual Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical and validation processes.



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Caption: High-level workflow for the HPLC analysis of **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid**.



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Caption: Interrelationship of key parameters in an analytical method validation protocol.

Conclusion

The HPLC method detailed in this application note provides a selective, linear, accurate, and precise means for the quantitative determination of **2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid**. The use of an acidified mobile phase is critical for achieving optimal chromatographic performance by suppressing the ionization of the acidic analyte. The comprehensive system suitability and method validation protocols ensure that the method is robust and reliable for routine use in quality control and research environments, adhering to stringent international regulatory standards.

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